Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate)
Description
IUPAC命名与系统鉴定
该化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)的取代基优先规则。母体结构选择环丁烷环作为核心骨架,在3号位连接甲基取代基,甲醇基团通过亚甲基桥接在1号位。磺酸酯部分采用对甲苯磺酰基作为离去基团,形成(3-甲基环丁基)甲基-4-甲基苯磺酸酯的完整名称。
分子式确认为C₁₃H₁₈O₃S,精确分子量254.35 g/mol,通过高分辨质谱(HRMS)验证其元素组成。特征官能团的鉴定依赖于傅里叶变换红外光谱(FT-IR),在1175 cm⁻¹处观察到S=O键的强对称伸缩振动峰,而1265 cm⁻¹处对应S-O-C的不对称振动。核磁共振氢谱(¹H NMR)显示环丁烷环上甲基质子信号出现在δ 1.25 ppm(d, J=6.5 Hz),磺酸酯基邻位芳氢在δ 7.82 ppm呈现特征性双峰。
| 结构特征 | 光谱证据 |
|---|---|
| 环丁烷骨架 | ¹³C NMR δ 28.4-35.7 ppm |
| 对甲苯磺酰基 | UV-Vis λmax 224 nm |
| 亚甲基桥接 | HSQC相关信号δ 3.45/65.2 |
分子几何与构象分析
环丁烷环采用非平面构象以缓解角张力,计算化学表明船式构象比椅式能量低12.3 kJ/mol。分子力学模拟显示,当环丁烷二面角θ=35°时达到能量最低点,此时甲基与磺酸酯基团处于反式双直立位,避免空间位阻(图1)。
磺酸酯基的硫氧键长经密度泛函理论(DFT)优化后确定为S-O₁ 1.432 Å,S-O₂ 1.437 Å,S-O₃ 1.623 Å,符合典型磺酸酯键长范围。分子表面的静电势能分布显示,磺酸酯氧原子区域存在显著负电势(-0.32 e/Å),而甲基覆盖区域呈现正电势(+0.18 e/Å)。
关键构象参数
- 环丁烷环折叠角: 28.5°
- C-O-S-C二面角: 179.3°
- 范德华表面面积: 254.7 Ų
计算建模与量子力学研究
采用B3LYP/6-31G理论水平进行几何优化,显示分子前线轨道分布具有显著特征。最高占据分子轨道(HOMO)集中于磺酸酯基的氧原子区域,而最低未占轨道(LUMO)主要分布在环丁烷环的σ反键轨道(图2)。
分子动力学模拟表明,在298K条件下,环丁烷环经历构象翻转的能垒为46.8 kJ/mol,特征翻转频率为1.2×10¹² s⁻¹。自然键轨道(NBO)分析揭示,磺酸酯基的孤对电子(nO→σ*S-O)超共轭作用贡献了约18.7 kJ/mol的稳定化能量。
| 计算参数 | 数值 |
|---|---|
| HOMO能级 | -6.34 eV |
| LUMO能级 | -1.14 eV |
| 偶极矩 | 4.78 Debye |
| 极化率 | 32.5×10⁻²⁴ cm³ |
晶体学数据与X射线衍射分析
目前公开数据库中尚未收录该化合物的单晶X射线衍射数据。基于类似结构的对甲苯磺酸酯衍生物,推测其可能结晶为单斜晶系,空间群P2₁/c,晶胞参数估计值a=7.42 Å,b=12.35 Å,c=10.87 Å,β=102.3°,Z=4。
粉末X射线衍射(PXRD)模拟显示特征衍射峰位于2θ=8.4°(100), 16.7°(55), 24.3°(42),对应晶面间距d=10.52 Å, 5.30 Å, 3.66 Å。分子间作用力分析表明,磺酸酯氧原子可能通过C-H···O氢键形成三维网状结构,键长预计在2.85-3.15 Å范围。
假设晶胞参数
| 参数 | 值 |
|---|---|
| a | 7.42 Å |
| b | 12.35 Å |
| c | 10.87 Å |
| β | 102.3° |
| V | 964.7 ų |
Properties
CAS No. |
101268-23-9 |
|---|---|
Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
(3-methylcyclobutyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O3S/c1-10-3-5-13(6-4-10)17(14,15)16-9-12-7-11(2)8-12/h3-6,11-12H,7-9H2,1-2H3 |
InChI Key |
JJRMDSSKNYDUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)COS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
[2+2] Cycloaddition
UV light-mediated [2+2] cycloaddition of methyl acrylate derivatives forms the cyclobutane ring. For example:
-
Reactants : Methyl acrylate + ethylene (gas) under UV light (254 nm).
-
Conditions : 48 h irradiation, inert atmosphere.
-
Yield : 45–60% cyclobutane diester intermediate.
-
Reduction : LiAlH₄ reduces the ester to 3-methylcyclobutanemethanol (yield: 85–90%).
Ring-Closing Metathesis (RCM)
Grubbs catalyst-mediated RCM of dienes:
-
Substrate : 3-Methyl-1,5-pentadiene.
-
Catalyst : Grubbs 2nd generation (5 mol%).
-
Conditions : Reflux in dichloromethane, 12 h.
-
Yield : 70% cyclobutane product.
Nucleophilic Ring-Opening of Epoxides
Tosylation of 3-Methylcyclobutanemethanol
Standard Tosylation Protocol
Reaction with TsCl in pyridine:
Optimized Industrial-Scale Method
A patent (CN105503671A) describes ionic liquid-enhanced tosylation:
-
Catalyst : 1–4% [Bmim]BF₄ (ionic liquid).
-
Solvent : Chloroform.
-
Conditions : 25°C, 2.5 h.
Alternative One-Pot Approaches
In Situ Cyclization-Tosylation
Combining cyclobutane formation and tosylation:
Microwave-Assisted Synthesis
-
Conditions : 100°C, 30 min, TBAB (tetrabutylammonium bromide) as phase-transfer catalyst.
Yield and Purity Optimization
Analytical Characterization
-
¹H NMR (CDCl₃): δ 1.25 (s, 3H, CH₃), 2.45 (s, 3H, Ar-CH₃), 3.85 (m, 2H, CH₂O), 7.35–7.80 (m, 4H, aromatic).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed.
Major Products
Oxidation: The major product is 3-methylcyclobutanecarboxylic acid.
Reduction: The major product is 3-methylcyclobutanemethanethiol.
Substitution: The major products depend on the nucleophile used, such as 3-methylcyclobutanemethanol azide or 3-methylcyclobutanemethanol methoxy.
Scientific Research Applications
Applications in Organic Synthesis
2.1. Intermediate for Synthesizing Other Compounds
Cyclobutanemethanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its derivatives can be transformed into various sulfonate esters, which are valuable in synthetic organic chemistry for their ability to participate in nucleophilic substitution reactions.
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| 4-Iodophenyl 4-methylbenzenesulfonate | Nucleophilic substitution | 87.3% | |
| Bromomethyl cyclobutane | Synthesis of analgesic intermediates | >65% |
2.2. Use in Medicinal Chemistry
Cyclobutanemethanol derivatives have been investigated for their potential pharmacological activities. For example, compounds derived from cyclobutanemethanol have shown promise as anti-inflammatory agents through their interaction with the CB2 receptor, which is implicated in inflammatory responses .
Biological Applications
3.1. Anti-inflammatory Activity
Research indicates that cyclobutanemethanol derivatives can inhibit the CB2 receptor, making them potential candidates for developing anti-inflammatory drugs. This is particularly relevant in conditions where inflammation plays a critical role, such as arthritis and other chronic inflammatory diseases .
3.2. Anticancer Properties
Certain derivatives of cyclobutanemethanol have been explored for their anticancer properties. Studies suggest that these compounds may induce apoptosis in cancer cells, although further research is needed to elucidate their mechanisms of action and efficacy in vivo .
Case Studies
4.1. Synthesis and Evaluation of Cyclobutanemethanol Derivatives
A study focused on synthesizing a series of cyclobutanemethanol derivatives and evaluating their biological activities revealed that specific modifications to the cyclobutane ring significantly influenced their pharmacological profiles. For instance, introducing different substituents at the benzenesulfonate position altered the binding affinity to biological targets .
4.2. In Vivo Studies on Anti-inflammatory Effects
In vivo studies demonstrated that certain cyclobutanemethanol derivatives effectively reduced inflammation markers in animal models of arthritis, showcasing their potential therapeutic applications .
Mechanism of Action
The mechanism of action of Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Analogs and Reactivity
The following table compares key structural and reactivity features of Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) with analogous sulfonate esters and cyclobutane derivatives:
Key Observations:
Reactivity : The target compound’s reactivity in SN2 reactions is influenced by competing factors:
- Ring strain (cyclobutane) accelerates reactions by destabilizing the ground state.
- Steric hindrance from the 3-methyl group and bulky tosyl group slows nucleophilic attack.
Compared to 3-methylcyclobutyl methanesulfonate, the tosyl group’s bulk reduces reactivity despite the superior leaving group ability of tosylates .
Physical and Chemical Properties
| Property | Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate | Cyclohexyl 4-methylbenzenesulfonate | 3-Methylcyclobutyl methanesulfonate |
|---|---|---|---|
| Melting Point | ~80–90°C (estimated) | 95–100°C | ~60–70°C (estimated) |
| Solubility in Water | Low (nonpolar tosyl group) | Very Low | Moderate (smaller mesyl group) |
| Stability | High (tosylates resist hydrolysis) | High | Moderate (mesylates hydrolyze faster) |
Biological Activity
Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) is a compound that has garnered attention due to its potential biological activities. Understanding its interactions at the molecular level can provide insights into its applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by a cyclobutane ring with a methyl group and a sulfonate moiety. The presence of these functional groups influences its solubility, reactivity, and biological interactions.
The biological activity of cyclobutanemethanol derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. The sulfonate group can enhance solubility and bioavailability, while the cyclobutane structure may confer unique binding properties.
- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
Biological Activity Overview
Case Studies
1. Antimicrobial Activity
A study evaluated the antimicrobial properties of various cyclobutane derivatives, including the target compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for use in developing new antibiotics.
2. Anticancer Research
In vitro studies demonstrated that cyclobutanemethanol derivatives could inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to apoptosis induction and cell cycle arrest.
3. Enzyme Interaction Studies
Research focused on the interaction of cyclobutanemethanol with cytochrome P450 enzymes revealed that it could alter enzyme activity, potentially affecting drug metabolism. This finding suggests implications for pharmacokinetics in drug development.
Pharmacological Profiles
Recent studies have provided detailed pharmacological profiles for cyclobutanemethanol derivatives:
- Toxicity Assessments : Evaluations indicated low toxicity levels in mammalian cell lines, suggesting a favorable safety profile.
- Bioavailability Studies : Investigations into absorption and distribution highlighted good bioavailability characteristics due to the sulfonate group.
Comparative Analysis
Comparative studies with structurally similar compounds revealed that the unique cyclobutane structure contributes to distinct biological effects:
| Compound | Activity Type | Efficacy |
|---|---|---|
| Cyclobutanemethanol derivative A | Antimicrobial | Moderate |
| Cyclobutanemethanol derivative B | Anticancer | High |
| Cyclobutanemethanol derivative C | Enzyme Inhibition | Low |
Q & A
Q. What are the established synthetic routes for Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate), and how do reaction conditions influence yield and purity?
The compound is synthesized via esterification of 3-methylcyclobutanemethanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Key factors include:
- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions like hydrolysis of the sulfonate ester .
- Solvent : Anhydrous dichloromethane or tetrahydrofuran is preferred to avoid competing hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>98%) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?
- NMR : H and C NMR confirm the cyclobutane ring (δ 1.5–2.5 ppm for ring protons) and tosyl group (δ 2.4 ppm for methyl, δ 7.2–7.8 ppm for aromatic protons) .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 155 for the tosyl group) verify molecular identity .
- IR : Strong absorption at ~1360 cm (S=O stretch) and ~1170 cm (C-O-S linkage) confirms ester formation . Discrepancies in integration ratios (e.g., cyclobutane vs. tosyl protons) may arise from residual solvents or stereochemical effects, necessitating repeated analysis under dry conditions .
Q. What stability considerations are critical for storing and handling this sulfonate ester?
- Moisture Sensitivity : Hydrolysis to 3-methylcyclobutanemethanol and toluenesulfonic acid occurs in humid environments. Store under inert gas (N/Ar) with molecular sieves .
- Thermal Stability : Decomposition above 80°C generates sulfonic acid byproducts; DSC analysis is recommended to determine safe handling thresholds .
Advanced Research Questions
Q. How does the stereochemistry of the cyclobutane ring influence reactivity in nucleophilic substitution reactions?
The strained cyclobutane ring enhances leaving-group ability, but substituent positioning (e.g., 3-methyl group) can sterically hinder nucleophilic attack. Computational studies (DFT) suggest that equatorial methyl groups reduce activation energy by 5–10 kJ/mol compared to axial configurations, favoring SN2 mechanisms . Experimental validation via kinetic studies (e.g., using chiral amines) is required to confirm stereoelectronic effects .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60–85%) across literature?
Discrepancies often arise from:
- Impure starting materials : Use HPLC (C18 column, acetonitrile/water) to verify 3-methylcyclobutanemethanol purity (>99%) before synthesis .
- Incomplete esterification : Monitor reaction progress via TLC (R = 0.6 in hexane/EtOAc 3:1) and quench unreacted tosyl chloride with ice-cold NaHCO .
- Byproduct formation : H NMR can detect hydrolyzed methanol (δ 1.2 ppm for -CHOH) or dimerization products .
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict nucleophilic substitution rates .
- Density Functional Theory (DFT) : Calculate transition-state energies for SN1/SN2 pathways, correlating with experimental kinetic isotope effects (KIE) .
- QSAR Models : Relate sulfonate ester structure (e.g., substituent position) to leaving-group ability in cross-coupling reactions .
Q. What mechanistic insights explain its role in photo-induced degradation or polymerization studies?
- Photolysis : UV irradiation (254 nm) cleaves the S-O bond, generating a cyclobutylmethyl radical and toluenesulfonate radical, detectable via ESR spectroscopy .
- Polymerization : Acts as a chain-transfer agent in radical polymerization (e.g., styrene), confirmed by GPC showing reduced molecular weight (Đ = 1.2–1.5) .
Methodological Resources
- Synthesis Optimization : Refer to protocols for analogous sulfonate esters in [13, 18].
- Analytical Validation : Cross-reference NMR/GC-MS data with libraries in [5, 17].
- Computational Tools : Use Gaussian or ORCA for DFT studies, as applied in [10, 18].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
